molecular formula C8H7N3O2 B131653 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-06-3

6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B131653
CAS No.: 144435-06-3
M. Wt: 177.16 g/mol
InChI Key: WWJQZVUJFGDORP-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C8H7N3O2. This compound is characterized by a fused ring system containing both pyridine and pyrazine moieties. It is a versatile material used in various scientific research fields due to its unique structure and properties.

Mechanism of Action

Target of Action

Similar compounds have been suggested to have potential antimitotic properties , indicating that they may interact with proteins involved in cell division.

Mode of Action

If it indeed has antimitotic properties like its analogs , it may interfere with the normal function of microtubules, essential components of the cell’s cytoskeleton involved in mitosis.

Biochemical Pathways

If it acts as an antimitotic agent , it could impact the cell cycle, particularly the M phase (mitosis), and potentially lead to cell cycle arrest or apoptosis.

Result of Action

If it acts as an antimitotic agent , it could lead to cell cycle arrest or apoptosis, affecting the growth and proliferation of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a heterocyclic diamine with a nitrite. For example, reacting hydrazine hydrate with dicarbonyl compounds can yield the desired pyrazine derivatives . Another approach involves the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.

    Industry: It is utilized in the development of new materials, such as polymers and fluorescent probes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione: Similar in structure but lacks the methyl group at the 6-position.

    Pyrrolopyrazine derivatives: These compounds also contain fused pyrazine rings and exhibit a range of biological activities.

Uniqueness

6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)11-8(13)7(12)10-5/h2-3H,1H3,(H,10,12)(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJQZVUJFGDORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445655
Record name 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144435-06-3
Record name 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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